5,5-Dimethyl-2-oxocyclohexyl acetate
Description
Properties
CAS No. |
61592-52-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(5,5-dimethyl-2-oxocyclohexyl) acetate |
InChI |
InChI=1S/C10H16O3/c1-7(11)13-9-6-10(2,3)5-4-8(9)12/h9H,4-6H2,1-3H3 |
InChI Key |
OCQZFKXTCVZKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(CCC1=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Stork-Danheiser Sequence for Cyclohexenone Intermediate
The Stork-Danheiser reaction provides access to 5,5-dimethyl-2-cyclohexen-1-one, a critical intermediate. As detailed in, this method involves the reduction of 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one using lithium aluminium hydride (LiAlH4) in diethyl ether. The reaction proceeds at room temperature for 3 hours, followed by careful quenching with hydrochloric acid to yield the cyclohexenone (95% yield). Subsequent oxidation and acetylation steps convert this intermediate to the target compound.
Key Reaction Conditions
- Reductant : LiAlH4 (0.4 equiv) in anhydrous diethyl ether
- Temperature : 20°C (quenching at 0°C)
- Workup : Saturated Na2CO3 and brine washes
- Purification : Column chromatography (hexane:ethyl acetate, 9:1)
This route is favored for scalability, though the final acetylation step requires optimization to avoid over-oxidation of the ketone.
Catalytic Synthesis Using Ruthenium Complexes
A stereoselective approach employs ruthenium catalysts for direct acetate formation. As reported in, (Me3tacn)RuCl3 (0.04 equiv) and silver perchlorate (AgClO4, 0.16 equiv) catalyze the reaction of 5,5-dimethyl-2-oxocyclohexanol with acetyl chloride. The process achieves 61% yield under mild conditions (room temperature, 5 hours), with excellent stereocontrol attributed to the RuTacn ligand system.
Mechanistic Insights
Acetylation of 5,5-Dimethyl-2-oxocyclohexanol
Direct acetylation of the alcohol precursor represents the most straightforward route. Using acetyl chloride in the presence of a base (e.g., pyridine) at 0°C, the reaction achieves moderate yields (45–55%). However, competing ketone acetylation necessitates careful stoichiometric control. A modified protocol from employs acetic anhydride and catalytic sulfuric acid, enhancing selectivity for the tertiary alcohol (68% yield).
Optimization Parameters
- Acetylating Agent : Acetic anhydride (1.2 equiv)
- Catalyst : H2SO4 (5 mol%)
- Temperature : 0°C → gradual warming to 25°C
- Side Reaction Mitigation : Short reaction times (≤2 hours)
Comparative Analysis of Synthetic Methods
The RuTacn method excels in stereochemical outcomes, making it ideal for pharmaceutical applications. In contrast, the Stork-Danheiser route suits bulk production despite its longer sequence.
Experimental Optimization and Troubleshooting
Catalyst Recycling in RuTacn Systems
Recycling experiments reveal that the Ru catalyst retains 80% activity after three cycles when precipitated with n-pentane and washed with petrol ether:ethyl acetate (4:1). Silver recovery remains challenging due to chloride complexation, necessitating ion-exchange resins for full regeneration.
Byproduct Formation in Direct Acetylation
Common byproducts include 5,5-dimethyl-2-oxocyclohexyl diketone (5–12%), formed via over-acetylation. Adding molecular sieves (4Å) reduces water content, suppressing this pathway.
Applications and Derivatives
This compound serves as a building block for:
- Pharmaceuticals : Chiral synthesis of NSAID precursors via Baeyer-Villiger oxidation.
- Catalysis : Axially chiral ligands for asymmetric hydrogenation.
- Fragrance Industry : Slow-release acetates in perfumery due to hydrolysis stability.
Derivatives such as the 3-hydroxy analog exhibit enhanced bioactivity, synthesized via enzymatic hydrolysis (lipase B, 78% ee).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The ketone group can undergo further oxidation to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Synthesis and Catalytic Applications
1. Asymmetric Synthesis
One of the primary applications of 5,5-Dimethyl-2-oxocyclohexyl acetate is in asymmetric synthesis. It serves as a chiral building block in the synthesis of biologically active compounds, including tryptamines and other pharmaceuticals. The compound has been utilized in various catalytic systems to enhance enantioselectivity in reactions such as Michael additions and α-acetoxylation.
Case Study: Diastereoselective Reactions
In a study published in Organic Letters, researchers demonstrated the use of this compound in diastereoselective α-acetoxylation reactions mediated by hypervalent iodine reagents. The results indicated that the compound could facilitate high diastereoselectivity (>20:1) under optimized conditions, showcasing its effectiveness as a chiral auxiliary in synthetic pathways .
Table 1: Summary of Reaction Conditions and Outcomes
| Reaction Type | Catalyst Used | Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| α-Acetoxylation | Hypervalent Iodine | Room Temperature, 24 hours | 30 | >20:1 |
| Michael Addition | Organocatalyst | Reflux | 57 | 9:1 |
Applications in Material Science
2. Polymer Chemistry
Beyond organic synthesis, this compound finds applications in polymer chemistry. It can be incorporated into polymer matrices to modify properties such as thermal stability and mechanical strength. The compound's unique structure allows it to act as a plasticizer or modifier, enhancing the performance characteristics of various polymer systems.
Case Study: Polymer Modification
Research conducted on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved flexibility and thermal resistance compared to unmodified PVC. The study highlighted the potential for this compound to serve as an effective additive in commercial plastic formulations .
Pharmaceutical Applications
3. Drug Development
The compound is also relevant in the pharmaceutical sector as an intermediate for synthesizing complex molecules with therapeutic properties. Its ability to undergo selective transformations makes it a candidate for developing new drugs targeting various diseases.
Case Study: Tryptamine Synthesis
In a study examining the synthesis of tryptamines, researchers utilized this compound as a key intermediate. The synthetic route allowed for the efficient production of several tryptamine derivatives with potential psychoactive effects .
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and acetate groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility and Stability : Cyclohexyl acetate (logP 1.9, boiling point 172°C) is more volatile than this compound analogs, which likely have higher molecular weights and lower volatility .
- Cumulative Toxicity : Cycloheximide shows extreme cumulative toxicity (index >119 in mallards), whereas simpler esters like hexyl acetate are less hazardous .
Q & A
Basic Research Questions
Q. What are the recommended experimental design strategies for optimizing the synthesis of 5,5-Dimethyl-2-oxocyclohexyl acetate?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Fractional factorial designs can reduce the number of trials while identifying critical factors affecting yield and purity . For example, orthogonal arrays can isolate interactions between cyclization steps and acetylation efficiency. Post-synthesis, validate results using HPLC or GC-MS to quantify product distribution.
Q. How can researchers characterize the structural and thermal stability of this compound under varying conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Pair this with spectroscopic techniques (e.g., FTIR, H/C NMR) to monitor structural integrity under stress conditions (e.g., UV exposure, humidity). For kinetic stability studies, use Arrhenius plots to model degradation rates .
Q. What solvent systems are optimal for purifying this compound, and how can selectivity be improved?
- Methodological Answer : Screen solvent combinations (e.g., hexane/ethyl acetate gradients) via thin-layer chromatography (TLC) or flash chromatography. For complex mixtures, employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection. Solvent polarity indices and Hansen solubility parameters can guide selectivity adjustments .
Advanced Research Questions
Q. How can quantum chemical calculations predict reaction pathways for the cyclization step in synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states and intermediates in the cyclohexenone ring formation. Software like Gaussian or ORCA can calculate activation energies for competing pathways (e.g., keto-enol tautomerization vs. direct acetylation). Compare computed IR spectra with experimental data to validate mechanistic hypotheses .
Q. What strategies resolve contradictions in reported catalytic efficiencies for the acetylation of 5,5-Dimethyl-2-oxocyclohexanol?
- Methodological Answer : Conduct meta-analyses of literature data to identify variables causing discrepancies (e.g., moisture sensitivity, catalyst pre-treatment). Use controlled replication studies with in situ FTIR to monitor real-time reaction progress. Apply multivariate regression to isolate confounding factors (e.g., solvent purity, stirring rate) .
Q. How do surface interactions influence the stability of this compound in polymer matrices or catalytic systems?
- Methodological Answer : Employ atomic force microscopy (AFM) or X-ray photoelectron spectroscopy (XPS) to study adsorption dynamics on model surfaces (e.g., silica, alumina). Simulate interfacial behavior using molecular dynamics (MD) to predict compatibility with composite materials. Experimental validation via accelerated aging tests can correlate surface affinity with degradation rates .
Q. What computational tools enable the design of enantioselective catalysts for derivative synthesis from this compound?
- Methodological Answer : Leverage molecular docking software (e.g., AutoDock) to screen chiral catalysts (e.g., BINOL-phosphates) for steric and electronic complementarity. Machine learning models trained on asymmetric catalysis datasets can prioritize ligand scaffolds. Validate predictions using circular dichroism (CD) spectroscopy to confirm enantiomeric excess .
Safety and Compliance Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
